molecular formula C12H10F3N3O2 B2944609 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006471-27-7

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

货号 B2944609
CAS 编号: 1006471-27-7
分子量: 285.226
InChI 键: IFJBIRQVTXAGAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid, also known as TAK-659, is a novel and potent inhibitor of the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the regulation of B-cell receptor (BCR) signaling and is a potential target for the treatment of B-cell malignancies.

作用机制

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a selective inhibitor of SYK, which plays a crucial role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. This compound inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has been shown to have immunomodulatory effects. This compound reduces the production of pro-inflammatory cytokines and chemokines in response to Toll-like receptor (TLR) stimulation, suggesting that it may have potential as a treatment for autoimmune diseases. This compound has also been shown to inhibit platelet aggregation, suggesting that it may have potential as an anti-thrombotic agent.

实验室实验的优点和局限性

One advantage of 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is its selectivity for SYK, which reduces the risk of off-target effects. However, like many kinase inhibitors, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the efficacy of this compound may be limited by the development of resistance, as has been observed with other kinase inhibitors.

未来方向

Future research on 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of resistance to this compound should be further investigated to identify potential combination therapies that could overcome this limitation. Finally, the immunomodulatory effects of this compound should be explored further to determine its potential as a treatment for autoimmune diseases.

合成方法

The synthesis of 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-amino-3-(trifluoromethyl)-1H-pyrazole in the presence of a base to form the intermediate 3-(4-chloro-3-nitrobenzoyl)-4-amino-1-(trifluoromethyl)-1H-pyrazole. This intermediate is then reduced to the corresponding amine using a reducing agent, followed by the reaction with an acid chloride to form the final product, this compound.

科学研究应用

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. In vitro studies have demonstrated that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound reduces tumor growth in xenograft models of B-cell lymphoma and chronic lymphocytic leukemia. These results suggest that this compound may have therapeutic potential for the treatment of B-cell malignancies.

属性

IUPAC Name

3-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5,16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJBIRQVTXAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。